RAGE antagonist peptide
CAS No.: 1092460-91-7
Cat. No.: VC0549484
Molecular Formula: C57H101N13O17S
Molecular Weight: 1272.56
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1092460-91-7 |
---|---|
Molecular Formula | C57H101N13O17S |
Molecular Weight | 1272.56 |
IUPAC Name | (4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C57H101N13O17S/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-/m0/s1 |
Standard InChI Key | UPCWJIBXKJZZLN-RBQIHDOFSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C |
SMILES | CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C |
Introduction
Chemical Structure and Properties
RAGE antagonist peptide is a decapeptide with the amino acid sequence ELKVLMEKEL. It has specific modifications: the glutamic acid at position 1 (Glu-1) has an N-terminal acetylation, and the leucine at position 10 (Leu-10) has a C-terminal amidation . These modifications help increase the stability of the peptide by protecting it from exopeptidase degradation in vivo .
The chemical formula of RAGE antagonist peptide is C57H101N13O17S, with a molecular weight of 1272.56 g/mol . The peptide contains a methionine residue, which accounts for the sulfur atom in its formula.
Table 1 summarizes the key chemical and physical properties of RAGE antagonist peptide:
Property | Value |
---|---|
Sequence | ELKVLMEKEL |
Modifications | Glu-1 = N-terminal Ac, Leu-10 = C-terminal amide |
Chemical Formula | C57H101N13O17S |
Molecular Weight | 1272.56 g/mol |
Solubility | Soluble in water (100 mg/mL or 78.58 mM with ultrasonication) |
Storage | -20°C |
CAS Number | 1092460-91-7 |
PubChem ID | 127021052 |
IUPAC Name | N-acetyl-L-alpha-glutamyl-L-leucyl-L-lysyl-L-valyl-L-leucyl-L-methionyl-L-alpha-glutamyl-L-lysyl-L-alpha-glutamyl-L-leucinamide |
The amino acid sequence of RAGE antagonist peptide corresponds to amino acids 32 to 41 of S100P . The peptide was selected after testing several candidates, with "elkvlmekel" showing the highest efficacy at blocking S100P binding to RAGE, leading to its designation as the lead molecule for further development .
Research Findings and Applications
Cancer Research
RAGE antagonist peptide has shown significant anticancer potential in both in vitro and in vivo studies. Research has demonstrated its efficacy against multiple cancer types, particularly pancreatic ductal adenocarcinoma (PDAC) and glioma.
Immunohistochemical analysis has confirmed the expression of RAGE and its ligands S100P, S100A4, and HMGB-1 in human PDAC samples . Small interfering RNA (siRNA) silencing of RAGE or its ligands reduced the growth and migration of PDAC cells in vitro, establishing the importance of RAGE signaling in this cancer type .
In pancreatic cancer models, RAGE antagonist peptide inhibited the interaction of S100P, S100A4, and HMGB-1 with RAGE at micromolar concentrations . It reduced the ability of these ligands to stimulate RAGE activation of NF-κB in cancer cells both in vitro and in vivo . Most importantly, systemic administration of RAGE antagonist peptide reduced the growth and metastasis of pancreatic tumors in animal models .
In glioma models, RAGE antagonist peptide also showed significant inhibitory effects on tumor growth . The ability of RAGE antagonist peptide to cross the blood-brain barrier and affect glioma tumors suggests its potential for treating brain malignancies .
Research on triple-negative breast cancer (TNBC) has also yielded promising results. RAGE antagonist peptide was found to selectively bind to RAGE-overexpressing TNBC cell lines, including MDA-MB-231 and BT549, and significantly inhibit cell viability, migration, and invasion . In TNBC xenograft mouse models, treatment with RAGE antagonist peptide suppressed tumor growth without inducing detectable toxicity in normal tissues .
Mechanistically, RAGE antagonist peptide was found to inhibit the phosphorylation of ERK1/2, IKKα/β, IKBα, and p65, thereby blocking the NF-κB pathway in TNBC cells . This inhibition prevented p65 from entering the nucleus, decreased the protein expression of Bcl-2 and HMGB1, and promoted the release of cytochrome C from the mitochondria, ultimately activating apoptosis and inhibiting epithelial-mesenchymal transition (EMT) .
Inflammatory Conditions
Beyond cancer, RAGE antagonist peptide has shown potential in treating various inflammatory conditions where RAGE plays a significant role.
In acute lung injury (ALI) models, RAGE antagonist peptide demonstrated anti-inflammatory effects by reducing pro-inflammatory cytokines . It was evaluated as a delivery carrier for adiponectin plasmid (pAPN) in lipopolysaccharide (LPS)-induced ALI animal models, showing higher gene delivery efficiency than polyethylenimine (PEI25k) . This efficiency was attributed to RAGE antagonist peptide's ability to target RAGE-overexpressing cells in ALI conditions .
RAGE antagonist peptide has also shown promise in models of toluene diisocyanate (TDI) exposure in BALB/c mice, inhibiting the inflammatory effects associated with this exposure . This suggests potential applications in occupational and environmental lung diseases.
Recent Developments in RAGE Antagonism
Recent research has expanded our understanding of RAGE antagonism beyond the original RAGE antagonist peptide. A specific RAGE-binding peptide designated RP7 has shown efficacy in inhibiting triple-negative breast cancer growth through blocking of the ERK1/2/NF-κB pathway .
Additionally, researchers have developed small-molecule RAGE antagonists using protein-templated dynamic combinatorial chemistry (ptDCC) with RAGE's VC1 domain as a template . These antagonists demonstrated micromolar potency against AGE2-sRAGE interaction in ELISA tests, offering an alternative approach to peptide-based RAGE inhibition .
Another development is a small-molecule RAGE antagonist that disrupts the interaction between the protein diaphanous homolog 1 and the RAGE cytoplasmic domain . This antagonist protected against kidney damage in models of diabetic kidney disease, including mesangial sclerosis, podocyte effacement, and glomerular basement membrane thickening . Low plasma pro-inflammatory cytokine levels in treated mice indicated that these benefits were driven by a reduction in pro-inflammatory signaling .
Table 2 summarizes key research findings on RAGE antagonist peptide:
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